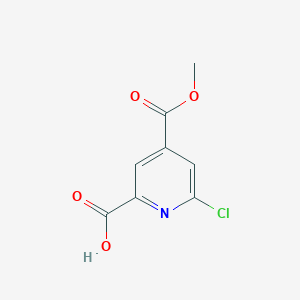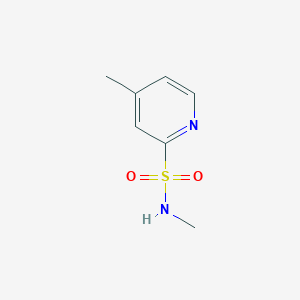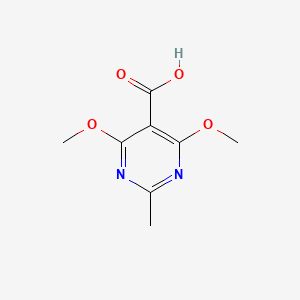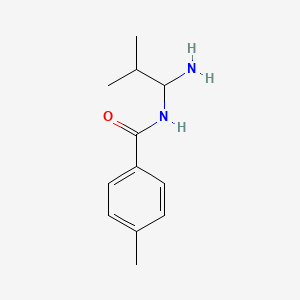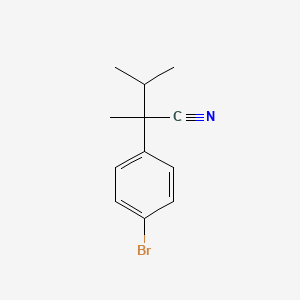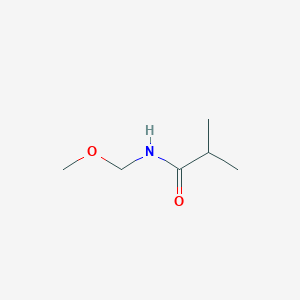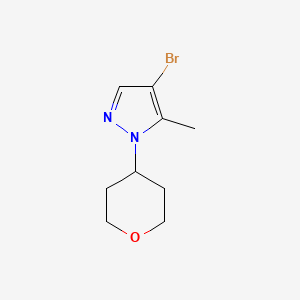
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a tetrahydro-2H-pyran-4-yl group attached to the first position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a suitable nucleophile under specific reaction conditions. For example, the reaction can be carried out in the presence of sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate, tetrakis(triphenylphosphine)palladium(0), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with different functional groups.
Oxidation Reactions: Alcohols or carboxylic acids.
Reduction Reactions: Dihydropyrazoles.
Scientific Research Applications
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-5-methyl-1H-pyrazole
- 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
Uniqueness
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is unique due to the combination of its bromine, methyl, and tetrahydro-2H-pyran-4-yl substituents This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-bromo-5-methyl-1-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-7-9(10)6-11-12(7)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI Key |
NOCYXRQWLNVPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


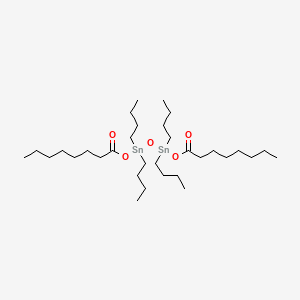

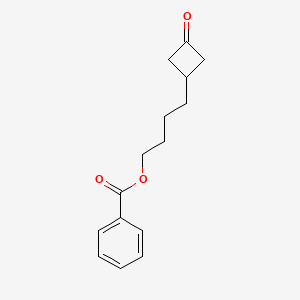
![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)
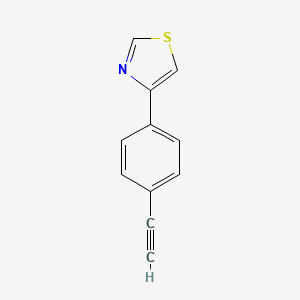
![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)

